molecular formula C20H22N2O8S B3103055 Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate CAS No. 1431697-91-4

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate

Cat. No.: B3103055
CAS No.: 1431697-91-4
M. Wt: 450.5 g/mol
InChI Key: NGCLPNLBMCVPDV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is a synthetic amide-ester hybrid compound characterized by a propanamide backbone with a benzyl group at the second carbon and a 4-nitrophenylsulfonyloxy group at the third carbon. The ethyl ester moiety further enhances its solubility in organic solvents. Its molecular formula is C₂₂H₂₃N₂O₉S (calculated based on structural analysis), with a molecular weight of 515.5 g/mol.

Key structural features include:

  • 4-Nitrophenylsulfonyloxy group: Introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.
  • Benzyl substituent: Contributes hydrophobicity and steric bulk.

This compound is listed as discontinued in commercial catalogs, limiting its accessibility for research .

Properties

IUPAC Name

ethyl 2-[[2-benzyl-3-(4-nitrophenyl)sulfonyloxypropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8S/c1-2-29-19(23)13-21-20(24)16(12-15-6-4-3-5-7-15)14-30-31(27,28)18-10-8-17(9-11-18)22(25)26/h3-11,16H,2,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLPNLBMCVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124254
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-91-4
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[[(4-nitrophenyl)sulfonyl]oxy]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-nitrobenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) (S)-Ethyl 2-(2-Benzyl-3-((Methylsulfonyl)Oxy)Propanamido)Acetate
  • Molecular Formula: C₁₅H₂₁NO₆S
  • Molecular Weight : 343.4 g/mol
  • Key Difference : Replaces the 4-nitrophenylsulfonyloxy group with a methylsulfonyloxy group.
  • Impact: Reduced steric bulk and molecular weight. Applications: Intermediate for cholesterol absorption inhibitors (e.g., AZD4121) .
(b) (S)-Ethyl-2-(2-(4-Isobutylphenyl)Propanamido)Acetate
  • Molecular Formula: C₁₈H₂₅NO₃ (derived from ibuprofen)
  • Key Difference : Features an isobutylphenyl group instead of benzyl and lacks sulfonate esters.
  • Synthesized via EDC/DMAP coupling, similar to sulfonate analogs .
(c) Chlorimuron Ethyl Ester (Pesticide)
  • Molecular Formula : C₁₅H₁₅ClN₄O₆S
  • Key Difference: Contains a pyrimidinylamino group and chlorine substituent.
  • Impact :
    • Herbicidal activity via acetolactate synthase inhibition.
    • Demonstrates the role of sulfonylurea motifs in agrochemicals .

Physicochemical and Reactivity Comparisons

Parameter Target Compound Methylsulfonyl Analog Ibuprofen Derivative Chlorimuron Ethyl Ester
Molecular Weight 515.5 g/mol 343.4 g/mol 303.4 g/mol 414.8 g/mol
Electron-Withdrawing Group 4-Nitro Methyl None Pyrimidinyl
Solubility Low (organic) Moderate Low Moderate (aqueous)
Application Research Pharmaceutical Intermediate Anti-inflammatory Herbicide
  • Reactivity : The 4-nitrophenylsulfonyl group increases electrophilicity compared to methylsulfonyl, making the target compound more reactive in SN2 reactions .
  • Steric Effects : The bulky nitroaryl group reduces membrane permeability compared to smaller analogs .

Biological Activity

Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate, also known by its CAS number 1404514-08-4, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N₃O₄S
  • Molecular Weight : 450.46 g/mol
  • CAS Number : 1404514-08-4

The compound features a sulfonyl group attached to a benzyl moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is often linked to enhanced activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • Research has shown that derivatives of sulfonamide compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation. For instance, sulfonamide derivatives have demonstrated cytotoxic effects in several cancer cell lines, suggesting that this compound might exhibit similar properties.
  • Enzyme Inhibition
    • Some studies have focused on the inhibition of specific enzymes, such as carbonic anhydrases (CAs), which play a role in various physiological processes. Compounds containing sulfonamide groups are known for their ability to inhibit these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and obesity.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1520
This compoundTBDTBD

Anticancer Activity

In vitro studies have shown that similar sulfonamide derivatives exhibit IC50 values below 10 µM in various cancer cell lines, including breast and colon cancer cells. These findings suggest that this compound could be investigated further for its anticancer potential.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)<10
HT29 (Colon Cancer)<10

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures effectively inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues. A comparative analysis highlighted the effectiveness of these compounds in inhibiting enzyme activity:

CompoundIC50 (µM)
Sulfonamide A5
This compoundTBD

Q & A

Basic: What are common synthetic routes for Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate?

Methodological Answer:
The compound is synthesized via multi-step protocols involving sulfonate ester formation and amide coupling. A key intermediate is the introduction of the 4-nitrophenylsulfonyl (nosyl) group. For example:

  • Step 1: Activation of the hydroxyl group in a propanol derivative using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester .
  • Step 2: Amide bond formation between the activated ester and a glycine derivative (e.g., ethyl 2-aminoacetate) using coupling reagents like DCC or HATU .
  • Step 3: Purification via flash chromatography (ethyl acetate/petroleum ether gradients) and characterization by 1^1H/13^{13}C NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate
Reactant of Route 2
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Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate

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